molecular formula C8H15BN2O2 B1312823 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid CAS No. 847818-58-0

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

Cat. No. B1312823
CAS RN: 847818-58-0
M. Wt: 182.03 g/mol
InChI Key: RFMLXEBQNNMUHX-UHFFFAOYSA-N
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Description

The compound “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” is a boronic acid derivative of a pyrazole compound. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .

Scientific Research Applications

Drug Discovery and Development

Boronic acids, including variants like 1-Isopentylpyrazole-4-boronic acid, are instrumental in the development of pharmaceuticals. They are used as reagents for preparing various inhibitors that target enzymes or receptors involved in diseases. For instance, they can be used to create inhibitors for VEGF (vascular endothelial growth factor), which plays a role in cancer angiogenesis .

Sensing Applications

The unique properties of boronic acids allow them to interact with diols and strong Lewis bases like fluoride or cyanide anions, making them useful in sensing applications. These can range from homogeneous assays to heterogeneous detection systems .

Chemical Biology

Boronic acids are utilized in chemical biology due to their reactivity at physiological pH. They offer chemists a versatile tool for probing biological systems and understanding molecular interactions within cells .

Catalysis

These compounds are also known for their role in catalysis, particularly in Suzuki coupling reactions, which are pivotal in synthesizing complex organic molecules .

Antimicrobial Research

Pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities, indicating their potential use in antimicrobial research .

Enzyme Inhibition

They serve as building blocks for the stereoselective synthesis of selective enzyme inhibitors, which have applications in treating various conditions by modulating enzymatic activity .

Analytical Chemistry

Boronic acids are employed in analytical chemistry for their ability to form complexes with various analytes, aiding in the detection and quantification of substances within a sample.

Thermo Scientific Sigma-Aldrich BMC Chemistry BMC Chemistry - Sensing Applications Royal Society of Chemistry

Future Directions

The future directions for research on “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” would depend on its potential applications. Given the reactivity of boronic acids and the prevalence of pyrazole compounds in medicinal chemistry, it’s possible that this compound could have interesting biological activity or be used in the synthesis of other compounds .

properties

IUPAC Name

[1-(3-methylbutyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMLXEBQNNMUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465387
Record name 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

847818-58-0
Record name 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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